

what is m-PEG1-NHS ester

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Compound of Interest

Compound Name: *m-PEG1-NHS ester*

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An In-depth Technical Guide to **m-PEG1-NHS Ester** for Bioconjugation

Introduction

Methoxy-PEG1-N-hydroxysuccinimide ester (**m-PEG1-NHS ester**) is a specific, amine-reactive PEGylation reagent used in bioconjugation. It features a single, hydrophilic ethylene glycol unit terminated with a methoxy group at one end and an N-hydroxysuccinimide (NHS) ester at the other.^{[1][2]} The NHS ester functional group allows for the covalent attachment of the PEG moiety to primary amines (-NH₂) on biomolecules, such as the ε-amino group of lysine residues or the N-terminus of proteins and peptides.^{[3][4]} This process, known as PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of biomolecules.^{[3][5]} Key benefits of PEGylation include an increased hydrodynamic size, which can extend the circulating half-life by reducing renal clearance, shielding the molecule from proteolytic degradation, and reducing immunogenicity.^{[3][6]}

The **m-PEG1-NHS ester** is particularly useful when a short, hydrophilic spacer is required. Its defined structure and low molecular weight allow for precise modification of biomolecules where a minimal linker is desired. This guide provides a comprehensive overview of its chemical properties, reaction mechanism, detailed experimental protocols, and methods for characterization.

Chemical Properties and Data

The **m-PEG1-NHS ester** is a moisture-sensitive compound that should be stored at -20°C with a desiccant.[4][7] To prevent premature hydrolysis, it is critical to allow the reagent vial to equilibrate to room temperature before opening.[7][8] The reagent is typically dissolved in an anhydrous water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), immediately prior to use.[4][9]

Table 1: Physicochemical Properties of **m-PEG1-NHS Ester**

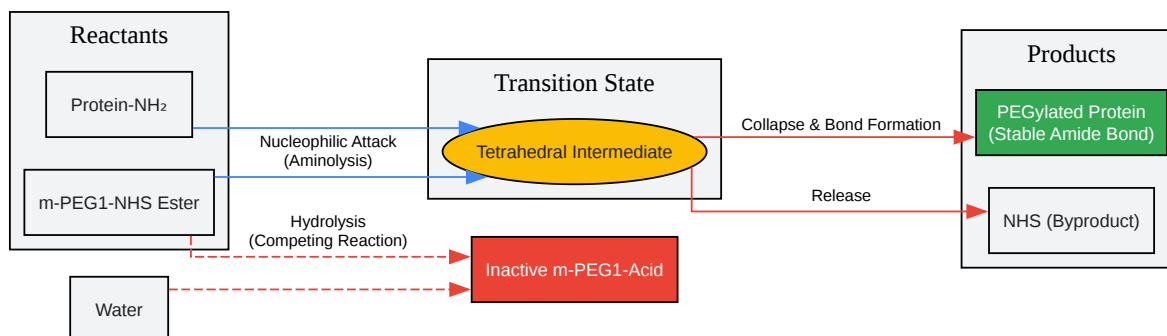
Property	Value	Source(s)
Molecular Formula	$C_9H_{13}NO_6$	[10]
Molecular Weight	231.20 g/mol	[10]
Appearance	White to off-white solid	[9]
Solubility	Soluble in DMSO, DMF, Chloroform	[9][11]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[9]

| Target Moiety | Primary Amines (-NH₂) |[4] |

Mechanism of Action: Aminolysis vs. Hydrolysis

The covalent conjugation of **m-PEG1-NHS ester** to a primary amine occurs via a nucleophilic acyl substitution reaction.[12][13] The unprotonated primary amine on a biomolecule acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[12] This forms an unstable tetrahedral intermediate, which then collapses to create a stable, irreversible amide bond while releasing N-hydroxysuccinimide (NHS) as a byproduct.[12][13]

However, in aqueous solutions, a competing reaction—hydrolysis—is always present.[14] Water molecules can also act as nucleophiles, attacking the NHS ester and hydrolyzing it back to its original carboxylic acid form, rendering the PEG reagent inactive.[8][14] The balance between the desired aminolysis and undesired hydrolysis is critically dependent on the reaction pH.[12][14]



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Caption: Reaction of **m-PEG1-NHS ester** with a primary amine and the competing hydrolysis pathway.

The reaction pH is the most critical factor influencing PEGylation efficiency.[12]

- Low pH (< 7.2): Primary amines are mostly protonated (-NH₃⁺), making them non-nucleophilic and unreactive.[12]
- Optimal pH (7.2 - 8.5): This range provides a sufficient concentration of deprotonated, nucleophilic amines for an efficient reaction.[12][15]
- High pH (> 8.5): The rate of NHS ester hydrolysis increases dramatically, leading to rapid inactivation of the PEG reagent and lower conjugation yields.[12]

Table 2: Effect of pH on the Half-life of NHS Esters in Aqueous Solution

pH	Temperature (°C)	Approximate Half-life (t _{1/2})	Source(s)
7.0	25	4 - 5 hours	[8][16]
8.0	25	~ 1 hour	[13]
8.5	4	2 - 4 hours	[15]

| 9.0 | 25 | < 10 minutes [[8] |

Note: Half-life can vary based on buffer composition and specific NHS ester structure, but the trend is consistent.

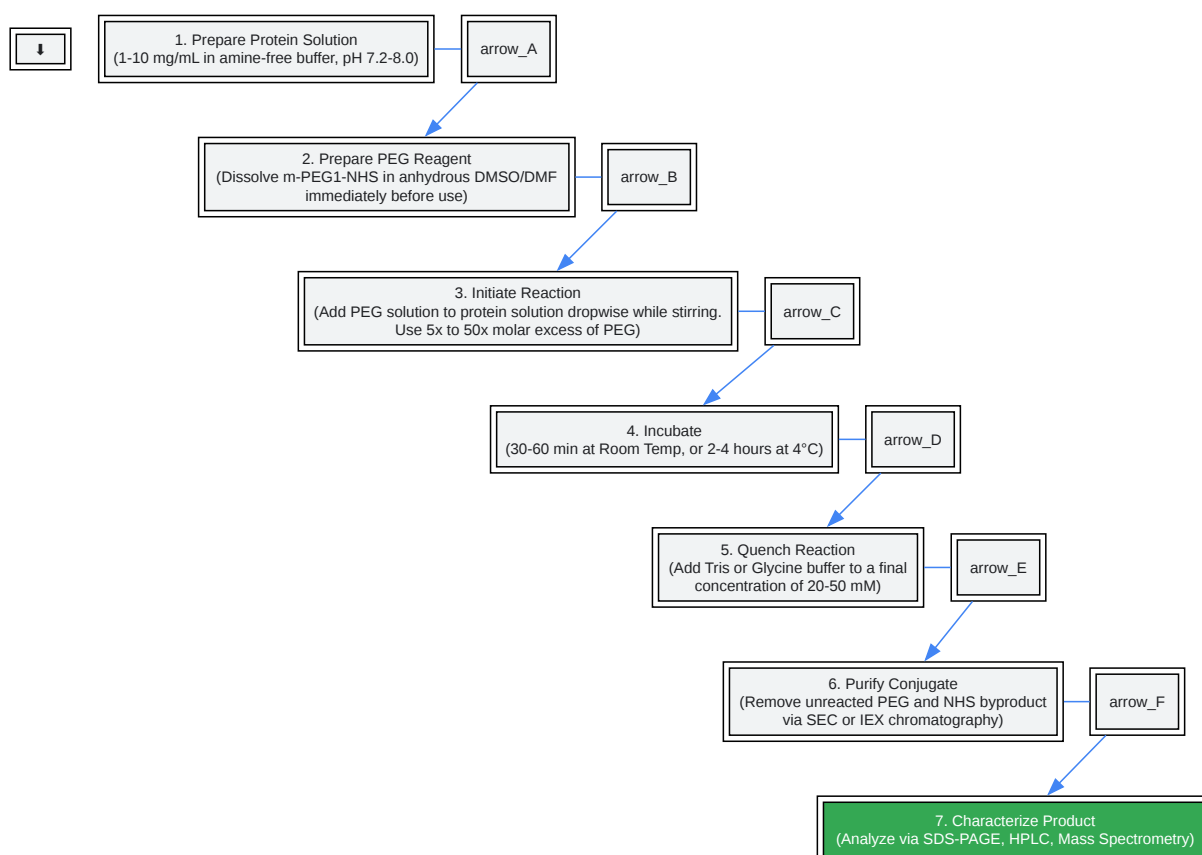
Experimental Protocols

This section provides a detailed methodology for a typical protein PEGylation experiment. Optimization is often necessary for each specific protein and application.

Materials and Reagents

- Protein of interest
- **m-PEG1-NHS ester**
- Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0.[4] Crucially, avoid buffers containing primary amines like Tris or glycine during the reaction.[4][12]
- Anhydrous Solvent: High-purity, anhydrous DMSO or DMF.[4]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[17]
- Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system.[17][18]

Experimental Workflow



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Caption: General experimental workflow for protein PEGylation with **m-PEG1-NHS ester**.

Detailed Step-by-Step Procedure

- **Protein Preparation:** Dissolve the protein in the chosen amine-free reaction buffer to a concentration of 1-10 mg/mL.^[17] If the stock protein is in a buffer containing Tris or other primary amines, it must be exchanged into the reaction buffer via dialysis or desalting column.^[7]
- **PEG Reagent Preparation:** Allow the vial of **m-PEG1-NHS ester** to warm completely to room temperature before opening.^[7] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10 mM).^{[7][12]} Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.^[7]
- **PEGylation Reaction:** While gently stirring the protein solution, add the calculated volume of the **m-PEG1-NHS ester** solution dropwise.^[12] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.^[7]
- **Incubation:** Allow the reaction to proceed for 30-60 minutes at room temperature or for 2-4 hours on ice (4°C).^{[7][12]} Lower temperatures can help minimize protein degradation and slow the rate of NHS ester hydrolysis.^[17]
- **Quenching:** Stop the reaction by adding the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-100 mM.^[12] Incubate for an additional 15-30 minutes to ensure all unreacted **m-PEG1-NHS ester** is consumed.^[17]
- **Purification:** Remove the unreacted PEG reagent, the NHS byproduct, and any remaining unreacted protein from the PEGylated conjugate. Size-exclusion chromatography (SEC) is commonly used, as the PEGylated protein will elute earlier than the smaller, unreacted protein.^{[17][18]} Ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) can also be effective.^[18]

Table 3: Summary of Recommended Reaction Conditions for Protein PEGylation

Parameter	Typical Range	Rationale & Considerations	Source(s)
pH	7.2 - 8.5	Balances amine reactivity with NHS ester hydrolysis. An optimal starting point is often pH 8.0-8.5.	[12][15]
Protein Concentration	1 - 10 mg/mL	Higher concentrations generally lead to more efficient conjugation.	[17]
PEG:Protein Molar Ratio	5:1 to 50:1	A molar excess of PEG reagent drives the reaction. Must be optimized to achieve the desired degree of PEGylation.	[12][17]
Temperature	4°C to 25°C	Lower temperatures (4°C) minimize hydrolysis and are suitable for longer/overnight reactions. Room temperature is faster.	[15][17]

| Reaction Time | 30 min - 4 hours | Dependent on all other parameters. Monitor reaction progress to determine the optimal time. |[12][17] |

Characterization of PEGylated Conjugates

Comprehensive characterization is essential to ensure product consistency, efficacy, and safety.[19] A multi-faceted analytical approach is required to evaluate the outcome of the PEGylation reaction.[5][19]

- SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a primary technique for visualizing the reaction products. The PEGylated protein will exhibit a significant increase in apparent molecular weight and migrate more slowly than the unmodified protein.[19] The presence of multiple bands can indicate a mixture of mono-, di-, and higher-order PEGylated species.[19]
- Chromatography (SEC-HPLC, RP-HPLC, IEX): High-performance liquid chromatography is used to quantify the efficiency of the reaction and separate different species.[20] Size-exclusion chromatography (SEC) separates molecules based on hydrodynamic size, providing a good overview of the product distribution.[20]
- Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are powerful tools for determining the precise molecular weight of the conjugates.[21][22] This allows for the unambiguous determination of the degree of PEGylation (the number of PEG molecules attached per protein).[20][21] Further analysis involving peptide mapping can identify the specific sites of PEG attachment.[22][23]

Conclusion

The **m-PEG1-NHS ester** is a valuable tool for the precise modification of biomolecules when a short, hydrophilic linker is desired. Its amine-reactive chemistry is robust and well-characterized, enabling the formation of stable amide bonds.[4][12] Successful PEGylation, however, requires careful control over experimental conditions, particularly pH, to maximize the yield of the desired conjugate while minimizing the competing hydrolysis of the NHS ester.[12][14] By following detailed protocols and employing a suite of analytical techniques for characterization, researchers and drug developers can effectively utilize **m-PEG1-NHS ester** to improve the biopharmaceutical properties of therapeutic proteins and other biomolecules.[19]

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